

2,3,6-Trifluorobenzoic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,3,6-Trifluorobenzoic acid**

Cat. No.: **B048687**

[Get Quote](#)

An In-depth Technical Guide to **2,3,6-Trifluorobenzoic Acid**: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2,3,6-trifluorobenzoic acid**, a pivotal fluorinated building block for professionals in chemical research, drug development, and materials science. We will move beyond simple data recitation to explore the causal relationships behind its chemical behavior, offering field-proven insights into its application and handling.

Core Molecular Profile and Physicochemical Properties

2,3,6-Trifluorobenzoic acid (CAS No. 2358-29-4) is a trifluorinated derivative of benzoic acid. [1] The strategic placement of three electron-withdrawing fluorine atoms on the aromatic ring profoundly influences its electronic properties, reactivity, and utility as a synthetic intermediate. [1][2] This substitution pattern is key to its role in enhancing the performance of active pharmaceutical ingredients (APIs) and advanced materials.[2]

A summary of its core physicochemical properties is presented below for rapid reference.

Property	Value	Source
IUPAC Name	2,3,6-trifluorobenzoic acid	PubChem[3]
CAS Number	2358-29-4	ChemScene[4]
Molecular Formula	C ₇ H ₃ F ₃ O ₂	PubChem[3]
Molecular Weight	176.09 g/mol	PubChem[3]
Appearance	White to light yellow crystalline powder	NINGBO INNO PHARMCHEM CO.,LTD[1]
Melting Point	130-131 °C	NINGBO INNO PHARMCHEM CO.,LTD[1]
Boiling Point	233.5±35.0 °C (Predicted)	NINGBO INNO PHARMCHEM CO.,LTD[1]
SMILES	C1=CC(=C(C(=C1F)C(=O)O)F	PubChem[3]
InChI	InChI=1S/C7H3F3O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H, (H,11,12)	PubChem[3]
InChIKey	MGUPHQGQNHDGNK-UHFFFAOYSA-N	PubChem[3]

Spectroscopic Signature: A Causal Analysis

The structural identity and purity of **2,3,6-trifluorobenzoic acid** are confirmed through various spectroscopic techniques. Understanding these spectra is crucial for reaction monitoring and quality control.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by features of the carboxylic acid group and the fluorinated aromatic ring. In the solid state, the molecule typically exists as a hydrogen-bonded dimer, which significantly influences the O-H stretching vibration.

- O-H Stretch: A very broad absorption band is expected in the 2500-3300 cm^{-1} region. This broadening is a classic indicator of the strong hydrogen bonding between the carboxylic acid groups of two molecules in a dimeric form.[5] This interaction weakens the O-H bond, causing a red shift (a shift to lower wavenumbers) compared to a free O-H group.[5]
- C=O Stretch: A strong, sharp absorption appears around 1700-1720 cm^{-1} . The electron-withdrawing effect of the fluorine atoms can slightly increase the frequency compared to unsubstituted benzoic acid.
- C-F Stretch: Strong, characteristic absorptions in the 1100-1300 cm^{-1} region are definitive for the carbon-fluorine bonds.
- Aromatic C=C Stretch: Medium to weak bands are observed in the 1450-1600 cm^{-1} range.

Vibrational Mode	Typical Wavenumber (cm^{-1})	Key Insights
O-H Stretch (Dimer)	2500-3300 (very broad)	Confirms presence of carboxylic acid and strong intermolecular H-bonding.[5]
C=O Stretch	~1700-1720 (strong, sharp)	Indicates the carbonyl of the carboxylic acid.
Aromatic C=C Stretch	~1450-1600	Corresponds to the benzene ring framework.
C-F Stretch	~1100-1300 (strong)	Definitive evidence of fluorination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen, carbon, and fluorine environments within the molecule.

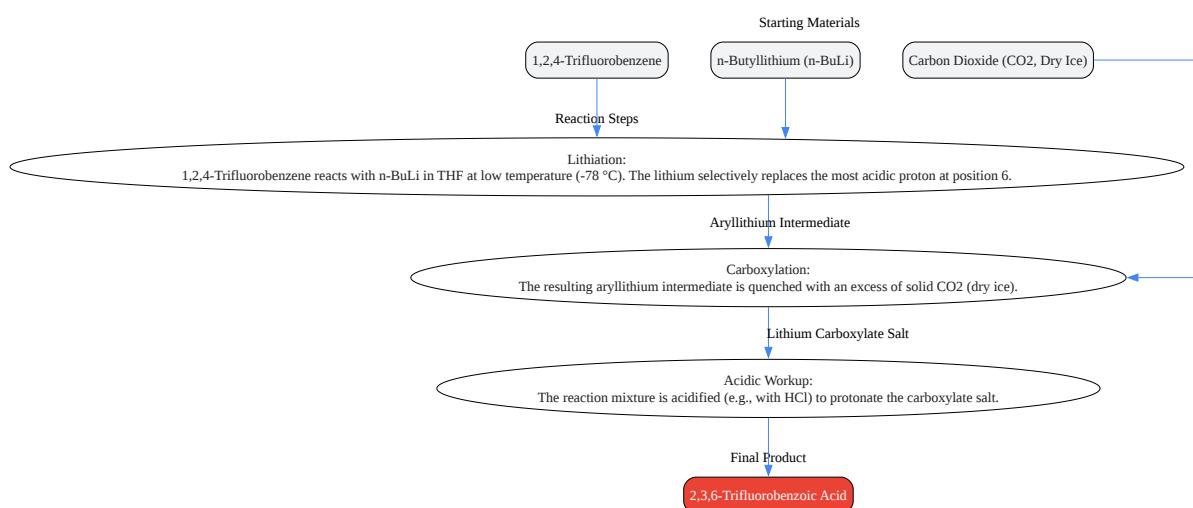
- ^1H NMR: The spectrum is relatively simple in the proton dimension. A multiplet is expected for the two aromatic protons (H-4 and H-5). The complexity of this multiplet arises from both proton-proton ($^3\text{J}_{\text{HH}}$) and proton-fluorine ($^3\text{J}_{\text{HF}}$ and $^4\text{J}_{\text{HF}}$) coupling. The acidic proton of

the carboxyl group will appear as a broad singlet at a downfield chemical shift (>10 ppm), which can be exchanged with D_2O .

- ^{13}C NMR: Seven distinct carbon signals are expected. The carbons directly bonded to fluorine (C-2, C-3, C-6) will appear as doublets due to strong one-bond C-F coupling ($^{1}\text{J}_{\text{CF}}$). The other carbons will also show smaller couplings to the fluorine atoms. The carbonyl carbon (C=O) will be the most downfield signal.
- ^{19}F NMR: This is a powerful tool for fluorinated compounds. Three distinct signals are expected for the three non-equivalent fluorine atoms. Each signal will be split into a multiplet due to fluorine-fluorine (F-F) and fluorine-proton (F-H) couplings, providing a unique fingerprint for the substitution pattern.

Synthesis and Reactivity

Acidity and Reactivity


The three strongly electron-withdrawing fluorine atoms significantly increase the acidity of the carboxylic acid proton compared to unsubstituted benzoic acid. This is due to the inductive stabilization of the resulting carboxylate anion. This enhanced acidity is a key feature exploited in its applications, such as its use as a transient directing group in C-H activation reactions, where appropriate acidity is crucial.^[6]

The reactivity of **2,3,6-trifluorobenzoic acid** is twofold:

- Carboxylic Acid Group: It undergoes typical reactions such as esterification, amide bond formation, and reduction to the corresponding alcohol. These reactions are fundamental to its role as a synthetic intermediate.
- Aromatic Ring: The ring is highly deactivated towards electrophilic aromatic substitution due to the fluorine substituents. Conversely, it is activated for nucleophilic aromatic substitution, although the reaction conditions can be harsh.

Common Synthetic Pathway

A prevalent laboratory and industrial synthesis involves the directed ortho-metallation of a trifluorobenzene precursor followed by carboxylation.^[1]

[Click to download full resolution via product page](#)


Caption: Synthetic workflow for **2,3,6-Trifluorobenzoic Acid**.

Experimental Protocol: Synthesis of **2,3,6-Trifluorobenzoic Acid**[\[1\]](#)

- Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon inlet is charged with 1,2,4-trifluorobenzene and anhydrous tetrahydrofuran (THF).
- Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
- Lithiation: n-Butyllithium (as a solution in hexanes) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The mixture is stirred at this temperature for several hours to ensure complete formation of the aryllithium intermediate.
- Carboxylation: The reaction flask is opened to a positive pressure of argon and an excess of freshly crushed dry ice is added in portions. The mixture is stirred and allowed to slowly warm to room temperature overnight.
- Workup: The reaction is quenched with water. The organic solvent is removed under reduced pressure. The aqueous layer is washed with ether to remove any unreacted starting material.
- Isolation: The aqueous layer is cooled in an ice bath and carefully acidified with concentrated hydrochloric acid until a precipitate forms.
- Purification: The crude solid is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., toluene) yields the pure **2,3,6-trifluorobenzoic acid**.

Industrial and Research Applications

The unique electronic properties imparted by the fluorine atoms make **2,3,6-trifluorobenzoic acid** a valuable and versatile intermediate.[\[1\]](#)[\[2\]](#)

[Click to download full resolution via product page](#)

Caption: Key application areas for **2,3,6-Trifluorobenzoic Acid**.

- Pharmaceutical Development: This is a primary application area.[2] The compound serves as a crucial building block for complex APIs.[1] It was specifically noted for its use in developing inhibitors for malaria aspartyl proteases Plasmepsin I and II.[1] The incorporation of fluorine atoms can enhance drug efficacy by improving metabolic stability (blocking sites of oxidation), increasing binding affinity (through favorable electrostatic interactions), and modulating lipophilicity and bioavailability.
- Agrochemicals: It is a key intermediate in the manufacture of modern herbicides and fungicides.[1][2] The trifluorinated phenyl moiety can confer enhanced potency and favorable environmental persistence profiles to the final agrochemical product.
- Material Science: The compound is used in the synthesis of specialty polymers and polymer additives.[2] The fluorine content can significantly improve the thermal stability and chemical resistance of materials, making them suitable for high-performance applications.[2]

Safety and Handling

As a chemical intermediate, **2,3,6-trifluorobenzoic acid** requires careful handling to minimize risk.

GHS Hazard Classification:[3]

- Skin Irritation (Category 2): Causes skin irritation.[3]
- Eye Irritation (Category 2): Causes serious eye irritation.[3]
- Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[3]

Safe Handling Protocol:

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[7] Ensure eyewash stations and safety showers are readily accessible.
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear chemical safety goggles or a face shield.
 - Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
 - Body Protection: Wear a lab coat or protective clothing to prevent skin contact.
 - Respiratory Protection: For operations generating significant dust, a NIOSH-approved dust respirator should be used.
- Handling Practices: Avoid generating dust. Avoid all personal contact, including inhalation.[7] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

- Inhalation: Remove the victim to fresh air and keep them at rest. Seek medical attention if you feel unwell.

- Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.
- Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.

Conclusion

2,3,6-Trifluorobenzoic acid is more than just a chemical reagent; it is an enabling tool for innovation in medicine, agriculture, and material science. Its value lies in the predictable yet powerful influence of its trifluorinated structure on molecular properties. By understanding the interplay of its acidity, reactivity, and spectroscopic characteristics, researchers and developers can effectively leverage this compound to construct next-generation molecules with enhanced performance and function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2,3,6-Trifluorobenzoic acid | C7H3F3O2 | CID 520062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. FTIR and Raman spectra and optimized geometry of 2,3,6-tri-fluorobenzoic acid dimer: a DFT and SQMFF study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]

- To cite this document: BenchChem. [2,3,6-Trifluorobenzoic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b048687#2-3-6-trifluorobenzoic-acid-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com